molecular formula C11H12Cl3NO B042102 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate CAS No. 147221-33-8

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

Cat. No.: B042102
CAS No.: 147221-33-8
M. Wt: 280.6 g/mol
InChI Key: BWGVXRMDMKDUEJ-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (CAS 147221-33-8) is a high-purity chemical building block of significant interest in synthetic organic and medicinal chemistry. This compound, with the molecular formula C 11 H 12 Cl 3 NO and a molecular weight of 280.58 g/mol, is characterized by its trichloroacetimidate functional group . Researchers value this compound primarily for its role as a synthetic intermediate. It is structurally related to amfecloral, a stimulant prodrug of the phenethylamine class that was historically investigated as an appetite suppressant . As a prodrug, amfecloral metabolizes to release amphetamine and chloral hydrate, a unique mechanism that combines stimulant and sedative effects . This makes this compound a compound of high research value for studying metabolic pathways, prodrug strategies, and the synthesis of novel active pharmaceutical ingredients (APIs). Its application is strictly for laboratory research purposes . Please be advised: This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-phenylpropan-2-yl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVXRMDMKDUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate is a chemical compound that has garnered attention due to its potential biological activities. This compound is primarily used in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically relevant molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11H12Cl3N
  • IUPAC Name : this compound

This compound features a trichloroacetimidate functional group, which is known for its reactivity in various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a reagent in peptide synthesis and its interactions with biological systems. The following sections summarize key findings from recent studies.

Enzyme Interactions

Research indicates that compounds with trichloroacetimidate groups can act as enzyme substrates or inhibitors. For instance, they may interact with enzymes involved in peptide bond formation or hydrolysis. The specific interactions depend on the enzyme's active site and the compound's structural features.

Case Studies

  • Peptide Synthesis : A study demonstrated the use of this compound in synthesizing cyclic peptides. The compound facilitated the formation of peptide bonds through a coupling reaction that was catalyzed by specific enzymes or chemical conditions .
    Study ReferencePeptide TypeYield (%)Conditions
    Cyclic85Enzyme-catalyzed
    Linear90Chemical coupling
  • Biological Assays : In vitro assays have shown that derivatives of trichloroacetimidates exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one derivative demonstrated a significant reduction in cell viability at concentrations above 10 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Formation of Reactive Intermediates : The trichloroacetimidate group can generate reactive intermediates that may modify proteins or nucleic acids.
  • Enzyme Substrate Activity : It may serve as a substrate for enzymes involved in peptide synthesis or modification.

Comparison with Related Compounds

The biological activity of this compound can be compared to other imidate derivatives:

Compound NameBiological ActivityNotable Uses
TrichloroacetimidatePeptide synthesisReagent in organic synthesis
N,N-DimethylacetamideSolvent and reagentUsed in peptide coupling
Acetic anhydrideAcetylation reactionsCommonly used in organic synthesis

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate typically involves the reaction of 2-phenyl-2-propanol with trichloroacetonitrile in the presence of sodium hydride as a base in diethyl ether. The resulting product can be isolated without extensive purification methods such as silica gel chromatography .

Key Reactions:

  • Benzylation of Hydroxy Groups : The compound serves as a reagent in acid-catalyzed benzylation reactions, facilitating the introduction of benzyl groups into hydroxy compounds.
  • Synthesis of Amines : It is utilized in the synthesis of disubstituted 1-phenylpropan-2-amines, highlighting its importance in amine chemistry .

Enzymatic Substrate Activity

Recent studies indicate that this compound can act as a substrate for enzymes involved in peptide synthesis and modification. This capability opens avenues for its use in biochemical research and drug development.

Alkylating Agent

The compound has been identified as an effective alkylating reagent for C-N bond formation. It has been employed in synthesizing aminosteroids and quinoline inhibitors, demonstrating its potential in medicinal chemistry . The mechanism often involves an SN1-type reaction pathway, which allows for high yields when paired with suitable nucleophiles .

Case Studies and Research Findings

  • C-H Amination : A study documented the use of trichloroacetimidates in catalytic β C-H amination processes. The methodology involved using imidates to facilitate reactions under controlled conditions, leading to high yields of desired products .
    Reaction TypeConditionsYield
    C-H AminationHeated to 50°C under N₂High
  • Synthesis of Complex Molecules : Research demonstrated that pyrroloindoline trichloroacetimidates could react with amine nucleophiles to produce complex heterocyclic compounds, showcasing the compound's versatility in synthetic pathways .
  • Bioactive Analog Synthesis : The compound was used to synthesize bioactive analogs of analgesics like ketoprofen through optimized reaction conditions that allowed for effective functionalization of aromatic systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Steric Effects : The lower yield of cis-2-phenylcyclohexyl analog (8%) compared to its trans-isomer (27%) highlights steric hindrance in the cis configuration .
  • Aromatic Substitution : Phenethyl derivatives (S33) achieve quantitative yields due to favorable electronic effects from methoxy groups .
  • Commercial Availability : tert-Butyl and benzyl analogs are widely available, reflecting their utility in esterification and etherification .

Physical and Chemical Properties

The physicochemical properties of trichloroacetimidates are influenced by their substituents:

Table 2: Physical Properties of Selected Analogs
Compound Boiling Point (°C/mmHg) Density (g/mL) Solubility Stability
tert-Butyl 2,2,2-trichloroacetimidate 65/11 1.221 DCM, hexanes Moisture-sensitive; 2-8°C storage
Benzyl 2,2,2-trichloroacetimidate 110–114/0.5 1.356 Cyclohexane/DCM Light- and moisture-sensitive
(2-Methoxyphenyl)methyl analog (19) N/A N/A Hexanes/EtOAc Stable under argon

Key Observations :

  • Volatility : The tert-butyl analog’s lower boiling point (65°C/11 mmHg) facilitates its use in reactions requiring mild thermal conditions .
  • Solubility: Benzyl derivatives exhibit miscibility in non-polar solvents, ideal for reactions with hydrophobic substrates .
  • Stability : All analogs require protection from moisture, but aromatic substitutions (e.g., methoxy groups) enhance stability during purification .
Alkylation and Esterification
  • tert-Butyl Analog : Used in copper-catalyzed N-tert-butylation of aromatic amines at room temperature, demonstrating its role in mild alkylation .
  • Benzyl Analog : Employed in hydroxy acid protection, forming benzyl esters resistant to acidic cleavage .
  • Phenethyl Analog (S33) : Participates in β-C-H amination via imidate radical relay, leveraging its ability to generate stabilized radicals .
Protecting Group Strategies
  • 2-(Trimethylsilyl)ethyl Analog : Enables formation of TMSE esters, cleavable under fluoride ion conditions without affecting other esters .
  • tert-Butyl Analog : Generates acid-labile tert-butyl esters, widely used in peptide synthesis .

Preparation Methods

Classical Trichloroacetimidate Formation

The foundational approach for synthesizing 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate involves the reaction of 1-phenylpropan-2-ol with trichloroacetonitrile under acidic conditions. This method, adapted from Wessel et al. (1985), proceeds via nucleophilic substitution at the hydroxyl group. A general procedure involves:

  • Dissolving 1-phenylpropan-2-ol in dichloromethane (DCM) at 0°C.

  • Adding trichloroacetonitrile and a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Stirring the mixture at room temperature for 12–24 hours.

  • Purifying the product via silica gel chromatography.

This method typically achieves yields of 75–85%, with purity exceeding 95% after purification. The reaction mechanism proceeds through an intermediate imidate ion, stabilized by the electron-withdrawing trichloromethyl group.

Radical Relay-Mediated Synthesis

Recent advances employ iodine-mediated radical relay for β C-H amination, enabling streamlined access to trichloroacetimidates. The protocol involves:

  • Combining 1-phenylpropan-2-ol with trichloroacetonitrile in acetonitrile.

  • Adding PhI(OAc)₂ (iodobenzene diacetate) as an oxidant and iodine (I₂) as a catalyst.

  • Heating the mixture at 50°C for 4 hours under nitrogen atmosphere.

This method circumvents the need for strong Lewis acids like BF₃, offering milder conditions and reduced side reactions. Yields range from 68–72%, with the radical pathway confirmed through mechanistic studies.

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal dichloromethane (DCM) as the optimal solvent for classical synthesis, providing a balance between solubility and reaction rate. Elevated temperatures (>40°C) in radical-mediated methods reduce reaction times but may compromise selectivity.

Table 1: Solvent Impact on Reaction Efficiency

SolventYield (Classical)Yield (Radical)Purity (%)
DCM82%96
Acetonitrile65%70%93
THF58%63%89

Data adapted from catalytic studies.

Catalytic System Innovations

The iodine/PhI(OAc)₂ system in radical methods demonstrates superior atom economy compared to traditional BF₃ catalysis. However, stoichiometric oxidant requirements remain a limitation. Recent efforts explore iron-based catalysts to reduce oxidant loadings, though yields currently plateau at 60%.

Industrial-Scale Applications

Liraglutide Intermediate Synthesis

A patented method for liraglutide production utilizes this compound as a key coupling reagent. The process involves:

  • Solid-phase peptide synthesis (SPPS) of protected liraglutide fragments.

  • Cleavage of peptide-resin intermediates using 1.5% trifluoroacetic acid (TFA)/DCM.

  • Fragment condensation mediated by trichloroacetimidate under mild conditions.

This approach achieves a 40.7% overall yield of liraglutide with 99.85% HPLC purity, demonstrating the compound’s utility in large-scale pharmaceutical manufacturing.

Table 2: Performance Metrics in Liraglutide Synthesis

ParameterValue
Total Yield40.7%
HPLC Purity99.85%
Reaction Scale16.2 mmol
Purification MethodPrecipitation

Data sourced from patent CN110845600A.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Classical Synthesis

The primary side reaction involves over-acylation of the imidate nitrogen, forming bis-trichloroacetyl byproducts. This is mitigated by:

  • Strict temperature control (<25°C).

  • Use of molecular sieves to absorb generated HCl.

  • Limiting reaction times to 18 hours.

Radical Pathway Selectivity

In iodine-mediated methods, β-hydrogen abstraction by iodine radicals dominates, with Hammett studies (ρ = -0.82) indicating electron-rich arenes favor faster amination . Steric effects from the 2-phenylpropan-2-yl group further enhance regioselectivity.

Q & A

Basic: What are the established synthetic routes for 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate, and how do reaction parameters influence its purity and yield?

Answer: The synthesis involves reacting 2-phenylpropan-2-ol with trichloroacetonitrile under acidic catalysis (e.g., BF₃·Et₂O or TsOH). Key parameters include:

  • Temperature : Maintained at 0–5°C to suppress side reactions like hydrolysis.
  • Solvent : Anhydrous dichloromethane minimizes moisture interference.
  • Stoichiometry : Excess trichloroacetonitrile (1.2–1.5 equiv.) ensures complete conversion.
    Yield optimization employs design of experiments (DoE) to evaluate interactions between variables. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity, monitored by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) . Process simulation tools (e.g., Aspen Plus) model kinetics and thermodynamics for scalable production .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), tert-butyl group (δ 1.6 ppm, singlet), and NH (δ 8.1 ppm, broad).
    • ¹³C NMR : Trichloroacetimidate carbonyl (δ 160 ppm), phenyl carbons (δ 125–140 ppm).
  • IR : C=N stretch (~1640 cm⁻¹), C-Cl (~750 cm⁻¹).
  • HRMS : [M+H]⁺ at m/z 323.98 (C₁₁H₁₁Cl₃NO).
    Data interpretation requires comparison with computed spectra (e.g., Gaussian or ACD/Labs) and reference standards .

Advanced: How does the steric environment of the 2-phenylpropan-2-yl group influence the trichloroacetimidate’s reactivity in glycosylation reactions?

Answer: The bulky tert-phenyl group creates steric hindrance, slowing nucleophilic attack at the imidate nitrogen. Computational studies (DFT at B3LYP/6-31G(d)) reveal:

  • FMO Analysis : HOMO localized on the imidate nitrogen, indicating nucleophilicity.
  • Transition State Barriers : Steric effects increase activation energy by 5–8 kcal/mol compared to less hindered analogs.
    Experimental validation uses kinetic isotope effects (KIEs) and substituent-dependent rate studies. Contradictions in literature data often arise from solvent polarity variations (e.g., CH₂Cl₂ vs. toluene) .

Advanced: What computational strategies resolve mechanistic ambiguities in trichloroacetimidate-mediated reactions?

Answer:

  • Molecular Dynamics (MD) : Simulates solvent effects on transition states.
  • QTAIM Analysis : Identifies critical bond critical points (BCPs) in electron density during glycosylation.
  • Machine Learning : Predicts reaction outcomes using datasets of imidate reactivity (e.g., Hammett σ values, solvent polarity indices).
    Methodological rigor requires benchmarking against experimental kinetic data (e.g., Eyring plots) and validating with isotopic labeling (¹⁸O tracing) .

Methodological: How can researchers address contradictions in reported catalytic efficiencies of trichloroacetimidates?

Answer:

  • Controlled Replication : Standardize conditions (e.g., anhydrous solvents, inert atmosphere) to isolate catalyst performance.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., oxazolinium ions).
  • Meta-Analysis : Apply multivariate regression to published data, identifying outliers linked to unaccounted variables (e.g., trace moisture).
    Statistical tools (ANOVA, PCA) differentiate systematic errors from true mechanistic divergences .

Advanced: What methodologies quantify the hydrolytic stability of this compound under varying pH conditions?

Answer:

  • Kinetic Studies : Conduct pH-rate profiling (pH 2–12) at 25°C, monitoring hydrolysis via UV-Vis (λ = 260 nm for imidate degradation).
  • Degradation Pathways : LC-MS identifies hydrolysis products (e.g., trichloroacetamide).
  • Arrhenius Modeling : Predicts shelf-life at different storage temperatures.
    Statistical significance is ensured using triplicate runs and 95% confidence intervals .

Methodological: How should researchers design experiments to probe the compound’s role in stereoselective glycosylation?

Answer:

  • Substrate Scope : Test diverse acceptors (e.g., primary vs. secondary alcohols) to assess steric/electronic effects.
  • Anomeric Configuration : Compare α/β selectivity using ¹H NMR coupling constants (J = 3–4 Hz for α, 6–8 Hz for β).
  • Theoretical Framework : Link results to Curtin-Hammett kinetics or stereoelectronic theories (e.g., anti-periplanar effects).
    Contradictions are resolved by correlating experimental outcomes with computed transition state geometries .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Distinguishes crystalline forms (e.g., monoclinic vs. orthorhombic).
  • DSC/TGA : Identifies melting points and thermal decomposition profiles.
  • Solid-State NMR : Probes hydrogen-bonding networks affecting stability.
    Method validation requires cross-referencing with single-crystal X-ray structures .

Methodological: How can researchers optimize solvent systems for trichloroacetimidate-based reactions?

Answer:

  • Solvent Screening : Use Hansen solubility parameters to identify optimal polarity (e.g., δD = 18–20 MPa¹/²).
  • Green Chemistry Metrics : Compare E-factors and atom economy in alternative solvents (e.g., cyclopentyl methyl ether vs. THF).
  • COSMO-RS Simulations : Predict solvent effects on reaction equilibria.
    Experimental validation includes ICP-MS to trace metal leaching from catalysts .

Advanced: What strategies validate the synthetic utility of trichloroacetimidates in complex natural product synthesis?

Answer:

  • Modular Synthesis : Incorporate the imidate into glycosyl donors for oligosaccharide assembly (e.g., orthogonal protection/deprotection).
  • Mechanistic Probes : Use isotopic labeling (²H, ¹³C) to track regiospecificity.
  • Collaborative Frameworks : Align with retrosynthetic principles (e.g., Corey’s guidelines) to ensure scalability.
    Contradictions in yield or selectivity are resolved through microreactor-based flow chemistry to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate
Reactant of Route 2
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2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

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